molecular formula C6H5F3N2O2 B7946669 2-methoxy-6-(trifluoromethyl)-1H-pyrimidin-4-one

2-methoxy-6-(trifluoromethyl)-1H-pyrimidin-4-one

Cat. No.: B7946669
M. Wt: 194.11 g/mol
InChI Key: ILOOCRYHYUMTKL-UHFFFAOYSA-N
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Description

The compound with the identifier “2-methoxy-6-(trifluoromethyl)-1H-pyrimidin-4-one” is a chemical substance that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-(trifluoromethyl)-1H-pyrimidin-4-one involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the desired compound along with imidazolium chloride as a byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The removal of byproducts and solvents is crucial to obtain the crystalline form of the compound .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-(trifluoromethyl)-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-methoxy-6-(trifluoromethyl)-1H-pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-methoxy-6-(trifluoromethyl)-1H-pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in organic synthesis, the compound acts as a coupling agent, facilitating the formation of peptide bonds by reacting with carboxylic acids and amines . The detailed molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and applications in various fields. Its ability to act as a coupling agent in organic synthesis sets it apart from other similar compounds.

Properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOOCRYHYUMTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=O)C=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=O)C=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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